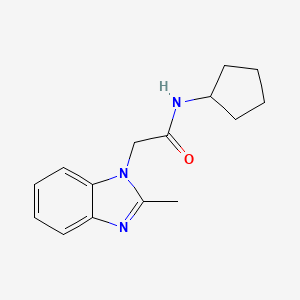
N-cyclopentyl-2-(2-methyl-1H-benzimidazol-1-yl)acetamide
説明
N-cyclopentyl-2-(2-methyl-1H-benzimidazol-1-yl)acetamide, also known as CPI-136, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer and other diseases.
科学的研究の応用
N-cyclopentyl-2-(2-methyl-1H-benzimidazol-1-yl)acetamide has been shown to have potent anti-cancer activity in preclinical studies. It has been found to inhibit the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. N-cyclopentyl-2-(2-methyl-1H-benzimidazol-1-yl)acetamide has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a promising candidate for combination therapy. In addition to cancer, N-cyclopentyl-2-(2-methyl-1H-benzimidazol-1-yl)acetamide has also been investigated for its potential in treating other diseases, such as inflammatory bowel disease and neurodegenerative disorders.
作用機序
N-cyclopentyl-2-(2-methyl-1H-benzimidazol-1-yl)acetamide works by inhibiting the activity of a protein called MELK (maternal embryonic leucine zipper kinase). MELK is overexpressed in many types of cancer and is involved in cell proliferation and survival. By inhibiting MELK, N-cyclopentyl-2-(2-methyl-1H-benzimidazol-1-yl)acetamide can induce cell cycle arrest and apoptosis in cancer cells, leading to their death. N-cyclopentyl-2-(2-methyl-1H-benzimidazol-1-yl)acetamide has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
Biochemical and Physiological Effects:
N-cyclopentyl-2-(2-methyl-1H-benzimidazol-1-yl)acetamide has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. In addition to its anti-cancer effects, N-cyclopentyl-2-(2-methyl-1H-benzimidazol-1-yl)acetamide has also been shown to have anti-inflammatory and neuroprotective effects in preclinical studies. These effects are thought to be mediated by the inhibition of MELK, which has been implicated in a wide range of cellular processes.
実験室実験の利点と制限
One advantage of N-cyclopentyl-2-(2-methyl-1H-benzimidazol-1-yl)acetamide is its high potency and selectivity for MELK, which makes it a useful tool for studying the role of MELK in cancer and other diseases. However, one limitation of N-cyclopentyl-2-(2-methyl-1H-benzimidazol-1-yl)acetamide is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments. This can be overcome by using appropriate solvents or by formulating N-cyclopentyl-2-(2-methyl-1H-benzimidazol-1-yl)acetamide as a prodrug.
将来の方向性
There are several potential future directions for research on N-cyclopentyl-2-(2-methyl-1H-benzimidazol-1-yl)acetamide. One area of interest is the development of N-cyclopentyl-2-(2-methyl-1H-benzimidazol-1-yl)acetamide as a clinical candidate for cancer therapy. Preclinical studies have shown promising results, and further studies are needed to evaluate the safety and efficacy of N-cyclopentyl-2-(2-methyl-1H-benzimidazol-1-yl)acetamide in humans. Another area of interest is the investigation of N-cyclopentyl-2-(2-methyl-1H-benzimidazol-1-yl)acetamide in other diseases, such as inflammatory bowel disease and neurodegenerative disorders. Finally, there is a need for further studies to elucidate the mechanism of action of N-cyclopentyl-2-(2-methyl-1H-benzimidazol-1-yl)acetamide and its effects on other cellular processes beyond MELK inhibition.
特性
IUPAC Name |
N-cyclopentyl-2-(2-methylbenzimidazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-11-16-13-8-4-5-9-14(13)18(11)10-15(19)17-12-6-2-3-7-12/h4-5,8-9,12H,2-3,6-7,10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXLIKSHXHBILM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-{[(benzylthio)acetyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4386875.png)
![3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)propanamide](/img/structure/B4386883.png)

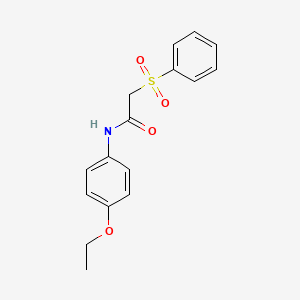
![N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-5-methyl-2-furamide](/img/structure/B4386898.png)
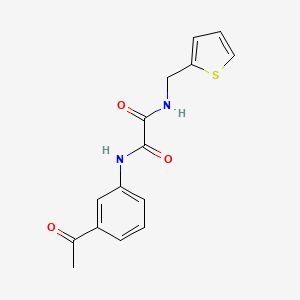
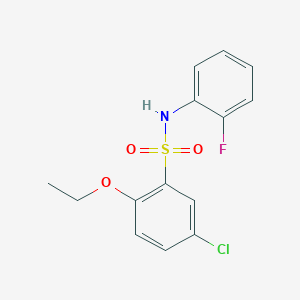
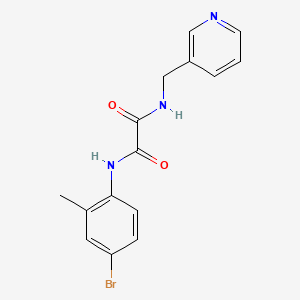
![methyl 2-{[(benzoylamino)carbonyl]amino}benzoate](/img/structure/B4386932.png)
![3,4-diethoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4386933.png)
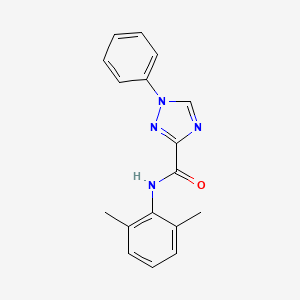
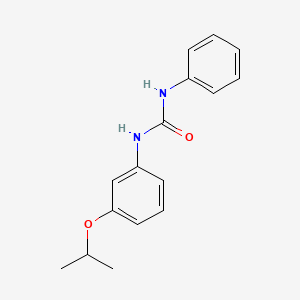

![ethyl 4-{[(3,5-difluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B4386970.png)